molecular formula C3H10N2O2S B13297572 1-Aminopropane-2-sulfonamide

1-Aminopropane-2-sulfonamide

Cat. No.: B13297572
M. Wt: 138.19 g/mol
InChI Key: LQVAQUHURBYBSG-UHFFFAOYSA-N
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Description

1-Aminopropane-2-sulfonamide is an organosulfur compound characterized by the presence of an amine group and a sulfonamide group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminopropane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator. This method is environmentally friendly and tolerates a wide range of functional groups . Another conventional method involves the reaction of sulfonyl chlorides with primary or secondary amines in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Aminopropane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of 1-aminopropane-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Uniqueness: 1-Aminopropane-2-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C3H10N2O2S

Molecular Weight

138.19 g/mol

IUPAC Name

1-aminopropane-2-sulfonamide

InChI

InChI=1S/C3H10N2O2S/c1-3(2-4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)

InChI Key

LQVAQUHURBYBSG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)S(=O)(=O)N

Origin of Product

United States

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